Home > Products > Screening Compounds P42341 > Bcl-2 inhibitor S1
Bcl-2 inhibitor S1 -

Bcl-2 inhibitor S1

Catalog Number: EVT-1534306
CAS Number:
Molecular Formula: C19H13N3OS
Molecular Weight: 331.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bcl-2 inhibitor S1 is a pan-Bcl-2 family inhibitor which up-regulates the BH3-only protein Noxa, which inhibits Mcl-1, thereby inducing autophagy through (ER) stress and disruption of the interaction of Beclin 1 with Bcl-2.
Overview

Bcl-2 inhibitor S1 is a compound designed to inhibit the anti-apoptotic function of B-cell lymphoma 2 (Bcl-2) proteins, which play a pivotal role in regulating apoptosis. The overexpression of Bcl-2 and related proteins is often linked to various cancers, making them critical targets for therapeutic intervention. Bcl-2 inhibitors, including S1, aim to restore the apoptotic process in cancer cells, leading to their death and potentially improving patient outcomes in cancer therapy.

Source and Classification

Bcl-2 inhibitor S1 belongs to a class of compounds known as BH3 mimetics, which mimic the action of pro-apoptotic BH3-only proteins. These compounds are designed to bind to the hydrophobic groove of Bcl-2 proteins, thereby displacing pro-apoptotic factors that promote cell death. S1 is classified under small-molecule inhibitors specifically targeting Bcl-2 family proteins.

Synthesis Analysis

The synthesis of Bcl-2 inhibitor S1 involves several key steps that utilize advanced organic chemistry techniques. The synthesis typically begins with the selection of appropriate starting materials that can be modified through various chemical reactions.

Methods and Technical Details

  1. Reagents and Conditions: The synthesis often employs coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like DMAP (4-dimethylaminopyridine) to facilitate amide bond formation.
  2. Scaffold Hopping: This strategy is utilized to explore different structural frameworks while maintaining bioactivity, allowing for the optimization of binding affinity to Bcl-2 proteins.
  3. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Molecular Structure Analysis

The molecular structure of Bcl-2 inhibitor S1 is characterized by a specific arrangement of atoms that allows it to interact effectively with Bcl-2 proteins.

Structure and Data

  • Chemical Formula: The exact chemical formula varies depending on the specific derivative of S1 being synthesized.
  • Molecular Weight: Typically falls within a range suitable for small-molecule drugs.
  • Structural Features: Key functional groups include aromatic rings, which enhance hydrophobic interactions with the target protein.
Chemical Reactions Analysis

The effectiveness of Bcl-2 inhibitor S1 relies on its ability to undergo specific chemical interactions with Bcl-2 proteins.

Reactions and Technical Details

  1. Binding Interactions: S1 binds to the hydrophobic pocket of Bcl-2, displacing bound pro-apoptotic proteins.
  2. Dissociation Constants: Kinetic studies reveal dissociation constants in the low micromolar range, indicating strong binding affinity.
  3. In Vitro Assays: Various assays, such as fluorescence resonance energy transfer (FRET), are employed to evaluate the binding efficiency and functional activity of S1.
Mechanism of Action

The mechanism by which Bcl-2 inhibitor S1 exerts its effects involves several biochemical processes aimed at promoting apoptosis in cancer cells.

Process and Data

  1. Displacement of Pro-Apoptotic Factors: By binding to Bcl-2, S1 prevents it from sequestering pro-apoptotic proteins like Bax and Bak, allowing these factors to trigger mitochondrial outer membrane permeabilization.
  2. Activation of Caspases: The release of cytochrome c from mitochondria activates caspases, leading to cellular apoptosis.
  3. Evidence from Studies: Preclinical studies have demonstrated that treatment with S1 results in significant apoptosis in various cancer cell lines.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Bcl-2 inhibitor S1 is crucial for its development as a therapeutic agent.

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), with limited water solubility.

Chemical Properties

  • Stability: Stability under physiological conditions is essential for therapeutic efficacy.
  • pH Sensitivity: The activity may vary with changes in pH, influencing its pharmacokinetics.
Applications

Bcl-2 inhibitor S1 has significant scientific applications primarily in oncology research.

Scientific Uses

Introduction to Bcl-2 and Apoptosis Regulation

The Bcl-2 Protein Family: Structural and Functional Classification

The Bcl-2 protein family comprises evolutionarily conserved regulators of apoptosis, characterized by Bcl-2 homology (BH) domains (BH1–BH4). Structurally, these proteins share a similar fold: two central hydrophobic α-helices surrounded by amphipathic helices, forming a hydrophobic groove critical for protein-protein interactions [6] [9]. Anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) possess all four BH domains and localize to the mitochondrial outer membrane (MOM), where they sequester pro-apoptotic effectors. Pro-apoptotic members include multidomain proteins (Bax, Bak) and BH3-only "sensitizer" proteins (Bim, Bid, Bad) [3] [10]. The hydrophobic groove of anti-apoptotic proteins binds the amphipathic α-helix of BH3 domains from pro-apoptotic partners, thereby inhibiting mitochondrial outer membrane permeabilization (MOMP) [6] [9].

Table 1: Functional Classification of Key Anti-Apoptotic Bcl-2 Family Proteins

ProteinStructural FeaturesBinding PartnersCellular Localization
Bcl-2BH1-4 domains; hydrophobic grooveBax, Bak, Bim, BidMOM, nuclear envelope
Bcl-xLSimilar to Bcl-2; alternative splicing isoformsBax, Bak, BadMOM
Mcl-1Short half-life; PEST sequencesNoxa, BimMOM, cytosol
Bcl-wC-terminal helix autoinhibits grooveBax, BimMOM

Role of Bcl-2 in Mitochondrial Apoptotic Pathway Dynamics

Bcl-2 proteins govern the intrinsic apoptotic pathway by regulating MOMP. Under homeostasis, anti-apoptotic members bind and neutralize BH3-only proteins and effectors Bax/Bak. Cellular stress (e.g., DNA damage) activates BH3-only proteins, which displace Bax/Bak from anti-apoptotic complexes. Freed Bax/Bak oligomerize at the MOM, forming pores that induce MOMP [10]. This releases cytochrome c into the cytosol, triggering apoptosome assembly (Apaf-1/caspase-9) and caspase cascade activation [4] [10]. Simultaneously, mitochondrial proteins like Smac/DIABLO counteract inhibitor of apoptosis proteins (IAPs), permitting caspase execution [10].

Table 2: Key Pro-Apoptotic Factors Released During MOMP

FactorFunctionRegulator Targeted
Cytochrome cActivates Apaf-1 apoptosomeCaspase-9
Smac/DIABLONeutralizes XIAPXIAP
Omi/HtrA2Serine protease; inhibits XIAPXIAP
AIFCaspase-independent DNA fragmentationNuclear DNA

Oncogenic Implications of Bcl-2 Overexpression in Cancer

Dysregulation of Bcl-2 family proteins is a hallmark of cancer. Overexpression of anti-apoptotic members (e.g., due to gene amplification or transcriptional upregulation) confers resistance to cell death, enabling tumor survival and therapy resistance [1] [8]. In hematologic malignancies:

  • Bcl-2 is overexpressed in 90% of CLL and follicular lymphoma [8].
  • Mcl-1 amplification occurs in 30% of AML cases, correlating with poor prognosis [1].
  • Phosphorylation of Bcl-2 (e.g., at Ser70) enhances its anti-apoptotic activity and resistance to BH3 mimetics [8].

Solid tumors similarly exhibit elevated Bcl-xL (lung, colon) and Mcl-1 (breast, pancreatic) [1]. Critically, Bcl-2 overexpression shifts the "primed" state of cancer cells, where pro-apoptotic proteins are constitutively sequestered, creating dependency on specific anti-apoptotic members [2] [8].

Rationale for Targeting Bcl-2 in Anticancer Therapeutics

The "primed" state of cancer cells creates a therapeutic window: displacing BH3-only proteins from anti-apoptotic complexes triggers rapid apoptosis. Early strategies included:

  • Antisense oligonucleotides (e.g., oblimersen): Reduced Bcl-2 mRNA but showed limited clinical efficacy due to compensatory upregulation of Bcl-xL/Mcl-1 [1] [7].
  • Peptide-based BH3 mimetics: Poor pharmacokinetics hindered clinical translation [7].
  • Small-molecule BH3 mimetics: Designed to occupy the hydrophobic groove of anti-apoptotic proteins. Selectivity challenges emerged:
  • ABT-737/263 inhibit Bcl-2/Bcl-xL but not Mcl-1, permitting resistance [2] [7].
  • Venetoclax (ABT-199) selectively targets Bcl-2, sparing platelets (which require Bcl-xL), but Mcl-1 upregulation limits efficacy in AML/solid tumors [2].

S1 represents a pan-Bcl-2 inhibitor that simultaneously targets Bcl-2, Bcl-xL, and Mcl-1, overcoming limitations of selective agents [8].

Table 3: Resistance Mechanisms to Selective Bcl-2 Inhibitors

MechanismExampleConsequence
Upregulation of non-targeted proteinsMcl-1/Bfl-1 surge post-ABT-737Compensates for Bcl-2/Bcl-xL inhibition
Phosphorylation of Bcl-2pBcl-2(Ser70) in leukemiaStabilizes Bcl-2/Bax/Bim complexes
Altered BH3-only protein expressionReduced Bim/Bid activationDiminished Bax/Bak triggering
Defective apoptosome assemblyAPAF-1 mutationsBlocks caspase-9 activation

Properties

Product Name

Bcl-2 inhibitor S1

IUPAC Name

1-Oxo-6-thiomorpholino-1H-phenalene-2,3-dicarbonitrile

Molecular Formula

C19H13N3OS

Molecular Weight

331.39

InChI

InChI=1S/C19H13N3OS/c20-10-15-12-4-5-17(22-6-8-24-9-7-22)13-2-1-3-14(18(12)13)19(23)16(15)11-21/h1-5H,6-9H2

InChI Key

QHLRHJLFVYIFBN-UHFFFAOYSA-N

SMILES

N#CC(C1=O)=C(C#N)C2=C3C1=CC=CC3=C(N4CCSCC4)C=C2

Solubility

Soluble in DMSO

Synonyms

Bcl2 inhibitor S1; Bcl 2 inhibitor S1; Bcl-2 inhibitor S1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.